molecular formula C21H18N6O4 B2423837 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 887458-58-4

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2423837
CAS No.: 887458-58-4
M. Wt: 418.413
InChI Key: OTUMOYMMJWDPRB-UHFFFAOYSA-N
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Description

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl and 3-nitrophenyl groups enhances its potential as a versatile compound for various applications .

Biological Activity

The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide (CAS Number: 887458-58-4) is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H18N6O4C_{21}H_{18}N_{6}O_{4} with a molecular weight of 418.4 g/mol. Its structure features a unique pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of this compound as an anticancer agent. The following sections detail specific findings related to its biological effects.

Anticancer Activity

  • In Vitro Studies :
    • The compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity in leukemia cells, with selectivity ratios suggesting a higher efficacy against cancerous cells compared to normal cells .
    • Mechanistic studies indicated that the compound induces apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and caspase-3 while inhibiting anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest :
    • Research indicates that treatment with this compound leads to cell cycle arrest at the S phase, which is crucial for halting cancer cell proliferation. This was evidenced by increased levels of DNA fragmentation and morphological changes typical of apoptotic cells .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation:

  • Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • PI3K Pathway Modulation : It also interacts with the PI3K signaling pathway, which is critical in cancer cell survival and proliferation. Inhibition of this pathway has been linked to reduced tumor growth in preclinical models .

Case Studies

A significant study involved testing this compound against a panel of 60 different cancer cell lines as part of the National Cancer Institute's screening program. The results demonstrated broad-spectrum anticancer activity with an emphasis on leukemia subtypes. The selectivity index ranged from 0.7 to 39 at the GI50 level, indicating promising therapeutic potential .

Data Summary Table

Biological Activity Observations
Molecular Formula C21H18N6O4
Molecular Weight 418.4 g/mol
Anticancer Efficacy Significant cytotoxicity against leukemia cells
Mechanism Induces apoptosis via CDK inhibition and PI3K modulation
Cell Cycle Effects Arrests cell cycle at S phase
Selectivity Ratio 0.7 - 39 against various cancer types

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-5-3-8-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-4-7-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUMOYMMJWDPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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